(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine
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Overview
Description
(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine is a chiral compound that belongs to the class of phenethylamines. Phenethylamines are known for their diverse range of biological activities, including psychoactive and stimulant effects. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A similar compound with psychoactive properties.
2,5-Dimethoxyphenethylamine (2C-H): Another phenethylamine with similar structural features.
Uniqueness
(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its biological activity and chemical reactivity. Its chiral nature allows for the study of enantiomer-specific effects, which can be important in both research and therapeutic contexts.
Properties
IUPAC Name |
(2S)-2-(2,5-dimethoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCQGGZRKWDESA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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